molecular formula C22H13Br4KO4 B7798725 CID 112892

CID 112892

Cat. No. B7798725
M. Wt: 700.0 g/mol
InChI Key: WCIQBKUTYDIBJC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CID 112892 is a useful research compound. Its molecular formula is C22H13Br4KO4 and its molecular weight is 700.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 112892 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 112892 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 112892 involves the condensation of 2,4-dichloro-5-nitropyrimidine with 2-amino-5-methylthiazole followed by reduction of the nitro group to an amino group.

Starting Materials
2,4-dichloro-5-nitropyrimidine, 2-amino-5-methylthiazole

Reaction
Step 1: 2,4-dichloro-5-nitropyrimidine and 2-amino-5-methylthiazole are mixed in a suitable solvent such as dimethylformamide (DMF) and heated to reflux., Step 2: The reaction mixture is stirred for several hours until completion of the reaction is confirmed by TLC., Step 3: The solvent is removed under reduced pressure and the residue is dissolved in a suitable solvent such as ethanol., Step 4: The nitro group is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid., Step 5: The reaction mixture is filtered and the product is isolated by precipitation with a suitable solvent such as diethyl ether.

properties

IUPAC Name

potassium;2,6-dibromo-4-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)-(2-ethoxycarbonylphenyl)methyl]phenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Br4O4.K/c1-2-30-22(29)14-6-4-3-5-13(14)19(11-7-15(23)20(27)16(24)8-11)12-9-17(25)21(28)18(26)10-12;/h3-10,27H,2H2,1H3;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIQBKUTYDIBJC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=C2C=C(C(=O)C(=C2)Br)Br)C3=CC(=C(C(=C3)Br)[O-])Br.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=CC=C1C(=C2C=C(C(=O)C(=C2)Br)Br)C3=CC(=C(C(=C3)Br)[O-])Br.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Br4KO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 112892

Disclaimer and Information on In-Vitro Research Products

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